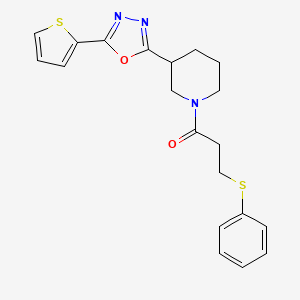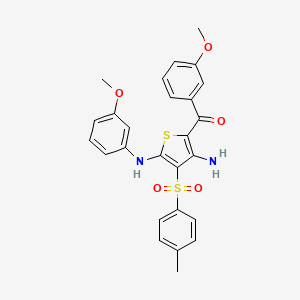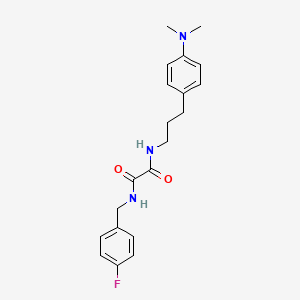![molecular formula C14H17ClF3NO3 B2418331 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide CAS No. 2411260-79-0](/img/structure/B2418331.png)
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain sensation, appetite, and mood regulation. TFP has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety.
作用機序
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide inhibits FAAH by binding to the active site of the enzyme, preventing the breakdown of endocannabinoids such as anandamide. This leads to increased levels of endocannabinoids, which can modulate various physiological processes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to be a potent and selective inhibitor of FAAH, with little to no effect on other enzymes.
Biochemical and Physiological Effects
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to modulate various physiological processes, including pain sensation, inflammation, and anxiety. Inhibition of FAAH leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to be effective in reducing pain and inflammation in animal models, and has also been shown to have anxiolytic effects.
実験室実験の利点と制限
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, with little to no effect on other enzymes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide is also relatively stable and easy to synthesize. However, 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors need to be taken into consideration when designing experiments using 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide.
将来の方向性
There are several future directions for research on 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide. One area of interest is the potential therapeutic applications of 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide, particularly in the treatment of pain, inflammation, and anxiety. Further studies are needed to determine the efficacy and safety of 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide in humans. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, studies are needed to further elucidate the physiological processes modulated by 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide and other FAAH inhibitors.
合成法
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide can be synthesized using various methods, including the reaction of 2-(trifluoromethoxy)benzylamine with 3-bromopropionic acid, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-(trifluoromethoxy)benzylamine with 3-(chloromethyl)propionic acid, followed by reaction with sodium hydroxide and chlorination with thionyl chloride. Both methods yield 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide as a white crystalline solid.
科学的研究の応用
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been extensively used in scientific research, particularly in the field of cannabinoid pharmacology. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been shown to be a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of endocannabinoids, which can modulate various physiological processes. 2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety.
特性
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3NO3/c1-9(15)13(21)19-7-10(8-20)6-11-4-2-3-5-12(11)22-14(16,17)18/h2-5,9-10,20H,6-8H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJCRTBTDZIAQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CC1=CC=CC=C1OC(F)(F)F)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)

![propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2418256.png)





![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2418268.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2418271.png)